L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine

Description

Molecular Formula and Weight Determination

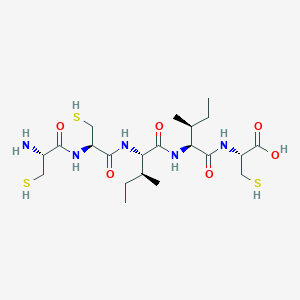

The molecular formula of this compound is C₂₁H₃₉N₅O₆S₃ , derived from the summation of its constituent amino acids minus four water molecules eliminated during peptide bond formation. Each cysteine residue contributes the formula C₃H₇NO₂S, while each isoleucine contributes C₆H₁₃NO₂. The loss of four water molecules (H₂O) from condensation reactions reduces the hydrogen and oxygen counts by 8 and 4, respectively, resulting in the final formula.

The average molecular weight of the peptide is calculated as 553.76 g/mol using standard atomic masses (C: 12.0107, H: 1.00794, N: 14.0067, O: 15.9994, S: 32.065). The monoisotopic mass , which considers the exact masses of the most abundant isotopes, is 553.2062 g/mol (C: 12.0, H: 1.007825, N: 14.003074, O: 15.994915, S: 31.972071). These values align with computational tools like ProtParam, which automate such calculations for proteins and peptides.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₃₉N₅O₆S₃ |

| Average Molecular Weight | 553.76 g/mol |

| Monoisotopic Mass | 553.2062 g/mol |

Primary Sequence Analysis and Residue Configuration

The primary sequence Cys¹-Cys²-Ile³-Ile⁴-Cys⁵ follows standard peptide nomenclature, with cysteine residues occupying positions 1, 2, and 5, and isoleucines at positions 3 and 4. All amino acids are in the L-configuration , ensuring consistent chirality across the peptide backbone. The α-carbon of each cysteine adopts an S configuration, while isoleucine’s α- and β-carbons exhibit S and R configurations, respectively, consistent with its stereochemical properties.

The peptide’s N-terminal residue is cysteine, characterized by a free amine group (-NH₂), while the C-terminal cysteine retains a carboxylate group (-COOH). Peptide bonds between residues adopt the thermodynamically favored trans conformation , minimizing steric clashes between adjacent sidechains. The linear sequence lacks proline residues, which could induce cis peptide bonds, suggesting a predominantly extended backbone structure in the absence of disulfide constraints.

Disulfide Bond Topology and Conformational Isomerism

With three cysteine residues, this compound exhibits potential for disulfide bond formation , leading to structural isomerism. Three connectivity patterns are theoretically possible:

- Cys¹-Cys² : Creates a small loop involving residues 1–2, leaving Cys⁵ unpaired.

- Cys¹-Cys⁵ : Forms a macrocyclic structure spanning residues 1–5.

- Cys²-Cys⁵ : Generates a loop between residues 2–5, with Cys¹ unpaired.

Each connectivity pattern confers distinct conformational constraints. For instance, a Cys¹-Cys⁵ disulfide would enforce a cyclic topology, potentially enhancing proteolytic stability and altering membrane permeability—a phenomenon observed in cyclic peptides like cyclosporine derivatives. The coexistence of multiple disulfide isomers in solution depends on redox conditions and kinetic barriers during oxidation.

| Disulfide Connectivity | Structural Implications |

|---|---|

| Cys¹-Cys² | Small loop; linear C-terminal tail |

| Cys¹-Cys⁵ | Macrocyclic ring; constrained backbone |

| Cys²-Cys⁵ | Medium loop; free N-terminal cysteine |

Spectroscopic Characterization (NMR, FT-IR, HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectra of the peptide in deuterated water (D₂O) would resolve signals corresponding to backbone amides, α-hydrogens, and sidechains. The amide proton (NH) regions (7.5–8.5 ppm) and α-hydrogens (3.5–4.5 ppm) are critical for sequence verification. Cysteine β-hydrogens (2.6–3.1 ppm) and isoleucine δ-methyl groups (0.8–1.0 ppm) provide additional structural fingerprints. Disulfide bonds dampen NH exchange rates, making specific amide protons observable in D₂O despite rapid solvent exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis in D₂O reveals the amide I band (1600–1700 cm⁻¹), sensitive to secondary structure. For unstructured peptides, this band appears near 1640–1650 cm⁻¹, indicative of random coils. The absence of β-sheet (1620–1640 cm⁻¹) or α-helix (1650–1660 cm⁻¹) signatures aligns with the peptide’s short length and flexibility. Sulfur-related vibrations (S-S stretches at 500–550 cm⁻¹) are obscured by solvent interference but detectable in solid-state spectra.

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the monoisotopic mass of 553.2062 m/z (C₂₁H₃₉N₅O₆S₃⁺), consistent with theoretical calculations. Electrospray ionization (ESI) in positive mode yields a predominant [M+H]⁺ ion, with potential adducts (e.g., [M+Na]⁺) providing secondary validation. Fragmentation patterns would further elucidate the sequence, with disulfide-linked ions appearing at higher m/z values due to covalent bonding.

Properties

CAS No. |

918412-80-3 |

|---|---|

Molecular Formula |

C21H39N5O6S3 |

Molecular Weight |

553.8 g/mol |

IUPAC Name |

(2R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C21H39N5O6S3/c1-5-10(3)15(19(29)24-14(9-35)21(31)32)26-20(30)16(11(4)6-2)25-18(28)13(8-34)23-17(27)12(22)7-33/h10-16,33-35H,5-9,22H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t10-,11-,12-,13-,14-,15-,16-/m0/s1 |

InChI Key |

LGNKODJBRILAQV-VWCBXMNJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino acids are coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: DTT or TCEP in aqueous solutions.

Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of peptide derivatives with modified functional groups.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Modification

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine is often utilized in peptide synthesis, particularly for the production of biologically active peptides like oxytocin. The compound serves as an intermediate in the synthesis of these peptides through various chemical reactions, including condensation and protection strategies to stabilize reactive groups during synthesis .

Table 1: Peptide Synthesis Methods Involving this compound

Pharmaceutical Applications

Therapeutic Peptides

The compound is significant in the development of therapeutic peptides, particularly those targeting hormonal pathways. Its structure allows it to be modified into various analogs that can enhance the efficacy of existing drugs or create new therapeutic agents .

Case Study: Oxytocin Analog Development

A notable application is the synthesis of oxytocin analogs using this compound as a precursor. This approach has been shown to yield compounds with improved stability and biological activity compared to naturally occurring oxytocin .

Analytical Chemistry

Mass Spectrometry Applications

In analytical chemistry, this compound is used in mass spectrometry studies for peptide mapping and characterization. The ability to analyze peptide fragments allows researchers to understand the structure-function relationships of biologically active peptides .

Table 2: Analytical Techniques Utilizing this compound

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The thiol groups in cysteine residues can undergo redox reactions, playing a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine with structurally related cysteine-rich peptides, focusing on molecular properties, stability, and functional implications.

Structural and Molecular Properties

Key Observations:

- The target pentapeptide has the highest cysteine density (60% of residues), enabling extensive disulfide networking compared to longer peptides like and , which have fewer cysteines relative to their length.

- Its hydrophobic isoleucine pairs contrast with peptides in and , which balance hydrophobicity with charged/polar residues (e.g., Lys, Arg, Ser).

Physicochemical Stability

- Solubility: The isoleucine-rich sequence likely reduces aqueous solubility compared to peptides with glycine or serine (e.g., reports a polar surface area (PSA) of 208.82 for a related compound, suggesting moderate solubility). Hydrophobic aggregation may necessitate organic cosolvents for handling .

- Thermal Stability: Predicted boiling points for similar compounds exceed 974°C , though the target peptide’s compact size may lower this value.

Functional Implications

- Antioxidant Potential: High cysteine content suggests redox activity, akin to glutathione (a tripeptide with one cysteine). However, the hydrophobic isoleucines may limit cellular uptake compared to more polar peptides .

- Metal Chelation: Cysteine thiols can bind metals like zinc or iron. The target peptide’s three cysteines may offer higher metal affinity than compounds with fewer thiol groups .

- Biological Signaling: Longer peptides (e.g., ) often mimic natural protein domains involved in signaling, whereas the target’s short sequence may serve as a minimalist scaffold for synthetic biology applications.

Biological Activity

L-Cysteinyl-L-cysteinyl-L-isoleucyl-L-isoleucyl-L-cysteine is a synthetic peptide composed of multiple amino acids, primarily featuring cysteine and isoleucine residues. The compound's structure allows for unique biological activities due to the presence of thiol groups from cysteine, which can form disulfide bonds, influencing protein stability and interactions. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

The biological activity of this compound is largely attributed to:

- Disulfide Bond Formation : The thiol groups in cysteine can undergo oxidation to form disulfide bonds, which are crucial for stabilizing protein structures and influencing their functional properties.

- Redox Reactions : The ability to participate in redox reactions allows this compound to act as an antioxidant, potentially mitigating oxidative stress in biological systems .

- Protein-Protein Interactions : The peptide may modulate protein-protein interactions, which are essential for various cellular processes .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antioxidant Properties : Research indicates that cysteine-containing peptides exhibit significant antioxidant activity, helping to scavenge free radicals and protect cells from oxidative damage .

- Therapeutic Applications : The compound has been investigated for its potential therapeutic roles in drug delivery systems and as a bioactive peptide in various medical applications.

- Inhibition of Enzymatic Activity : Some studies suggest that similar peptides can inhibit specific enzymes like cathepsins, which are involved in various pathological processes including cancer and infectious diseases .

Summary of Biological Activities

Clinical Trials Overview

A review of clinical trials related to cysteine peptides shows varying outcomes regarding their health benefits:

Case Study 1: Antioxidant Effects

A study examined the antioxidant effects of L-Cysteinyl peptides in human cell lines. Results showed a significant reduction in oxidative stress markers when treated with the peptide, suggesting its potential use as a dietary supplement for enhancing cellular defense mechanisms.

Case Study 2: Enzyme Inhibition

Research involving this compound demonstrated its ability to inhibit cathepsin L activity, which is crucial for certain viral infections. This inhibition was quantified using IC50 values, indicating a promising avenue for therapeutic development against viral pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.